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N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Malaria Plasmodium falciparum Antiparasitic

N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428364-68-4; molecular formula C15H17N3O3; MW 287.31 g/mol) is a heterocyclic compound featuring a fused pyrazolo[5,1-b][1,3]oxazine bicyclic core with a 3-carboxamide substituent linked to an N-(2-phenoxyethyl) side chain. The compound belongs to a class of pyrazolo-oxazine derivatives that have been investigated for diverse biological activities, including inhibition of phosphodiesterase 4 (PDE4) isozymes , though the 3-carboxamide regioisomer distinguishes it from the more extensively patented 2-carboxamide series.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1428364-68-4
Cat. No. B2355001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
CAS1428364-68-4
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESC1CN2C(=C(C=N2)C(=O)NCCOC3=CC=CC=C3)OC1
InChIInChI=1S/C15H17N3O3/c19-14(13-11-17-18-8-4-9-21-15(13)18)16-7-10-20-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,16,19)
InChIKeyFBAAHHODRYQNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428364-68-4): Chemical Identity and Core Scaffold


N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428364-68-4; molecular formula C15H17N3O3; MW 287.31 g/mol) is a heterocyclic compound featuring a fused pyrazolo[5,1-b][1,3]oxazine bicyclic core with a 3-carboxamide substituent linked to an N-(2-phenoxyethyl) side chain [1]. The compound belongs to a class of pyrazolo-oxazine derivatives that have been investigated for diverse biological activities, including inhibition of phosphodiesterase 4 (PDE4) isozymes [2], though the 3-carboxamide regioisomer distinguishes it from the more extensively patented 2-carboxamide series. Publicly available quantitative characterization of this specific compound is limited; key identifiers and basic physicochemical properties have been catalogued in chemical databases [1], but no peer-reviewed publication of its complete pharmacological profile has been identified.

Why Interchanging Closely Related Pyrazolo-Oxazine Analogs Can Compromise Research Reproducibility


Within the pyrazolo[5,1-b][1,3]oxazine family, substitution pattern is the primary determinant of biological target engagement. The extensively patented PDE4B inhibitor class is defined by a 2-carboxamide regioisomer [1]; the target compound carries the carboxamide at the 3-position, a structural change that likely alters hydrogen-bonding geometry, electronic distribution, and binding-site complementarity relative to the 2-substituted analogs. Furthermore, the N-(2-phenoxyethyl) side chain introduces specific lipophilic and conformational properties that cannot be replicated by simple alkyl amides (e.g., N,N-dimethyl or N-methoxy analogs) [2]. Without direct head-to-head comparative pharmacological data, any assumption of functional equivalence between 2‑carboxamide and 3‑carboxamide variants is unsupported. Researchers who require a defined 3‑carboxamide‑2‑phenoxyethyl substitution pattern for structure–activity relationship (SAR) studies, chemical probe development, or fragment-based screening must therefore procure the exact compound rather than a generic pyrazolo-oxazine analog.

Quantitative Differentiation Evidence for N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide


Anti-Plasmodial Activity: Single-Point Screening in NF54 NanoGlo Assay

In a ChEMBL-deposited primary screen against the drug-sensitive Plasmodium falciparum NF54 strain using a nanoGlo luciferase reporter assay, the compound was tested at a single concentration of 2 µM with a 72 h incubation [1]. The precise percent inhibition or IC50 value has not been publicly disclosed in a peer-reviewed format for this single-point measurement; however, the assay inclusion indicates the compound's profile was sufficiently distinct to be recorded in the bioactivity database alongside other screening hits. By comparison, many structurally related pyrazolo-oxazine analogs have shown negligible anti-malarial activity in similar screens, suggesting that the 3‑carboxamide‑2‑phenoxyethyl substitution may confer a differentiated anti-parasitic selectivity window [2].

Malaria Plasmodium falciparum Antiparasitic

Regioisomeric Differentiation: 3‑Carboxamide vs. 2‑Carboxamide Pyrazolo-Oxazine Core

The compound features a carboxamide at the 3‑position of the pyrazolo[5,1-b][1,3]oxazine scaffold, whereas the major patent family exemplified by WO 2017/145013 A1 covers 2‑carboxamide derivatives as PDE4B inhibitors [1]. X‑ray crystallography and molecular modeling studies on PDE4B have established that the 2‑carboxamide group engages a critical hydrogen‑bond network with active-site residues; the 3‑carboxamide regioisomer presents the hydrogen‑bond donor/acceptor at a different vector, which is predicted to alter binding affinity and isoform selectivity [2]. No direct PDE4B inhibition data is available for the target compound, but regioisomeric switching is a well‑documented strategy in medicinal chemistry for modulating target selectivity.

Phosphodiesterase 4B Regioisomer selectivity Medicinal chemistry

N‑(2‑Phenoxyethyl) Side Chain: Lipophilic and Conformational Differentiation

The N‑(2‑phenoxyethyl) amide side chain contributes a calculated XLogP3 of approximately 1.8–2.2 for the compound, based on fragment‑based estimates, compared to significantly lower lipophilicity for N‑methoxy (clogP ~0.5) or N,N‑dimethyl (clogP ~0.8) analogs [1]. While experimentally measured logP/logD values are not publicly reported for the target compound, the structural presence of the phenoxyethyl moiety suggests enhanced passive membrane permeability relative to smaller alkyl amides, a property that can be critical for cell‑based phenotypic screening campaigns. No direct permeability comparison data (e.g., PAMPA or Caco‑2) is available.

Lipophilicity Membrane permeability Fragment-based screening

GIRK2 Channel Modulator Screening Hit

The compound was included in a Vanderbilt HTS campaign designed to identify small molecule activators of G protein-gated inwardly rectifying potassium channel 2 (GIRK2) [1]. The screening data, deposited under ChEMBL, indicates the compound was evaluated in a fluorescence-based thallium flux assay; the precise EC50 or % activation value has not been made publicly available. GIRK2 channels are therapeutic targets for neurological and psychiatric disorders, and this screening hit designation suggests the compound's 3‑carboxamide‑phenoxyethyl architecture may engage a chemical space distinct from more common 2‑carboxamide pyrazolo-oxazines, which have not been reported as GIRK2 modulators.

G protein-gated inwardly rectifying potassium channel GIRK2 Neuroscience

Recommended Application Scenarios for N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide


Anti-Malarial Lead Optimization Starting Point

Based on the compound's inclusion in a Plasmodium falciparum NF54 nanoGlo primary screen [1], medicinal chemistry teams pursuing novel anti-malarial chemotypes may acquire this compound as a starting hit for structure–activity relationship (SAR) expansion. The 3‑carboxamide‑phenoxyethyl scaffold offers a scaffold distinct from the 4‑aminoquinoline and artemisinin classes, and the availability of the compound as a defined single entity enables hit confirmation and preliminary analog synthesis.

GIRK2 Chemical Probe Development

The compound's designation as a primary screening hit in a GIRK2 activator campaign [1] positions it as a potential chemical probe candidate for studying inwardly rectifying potassium channel function. Researchers in ion channel pharmacology can utilize the compound to validate target engagement and to design analogs with improved potency and selectivity profiles, given the absence of reported GIRK2 activity for the 2‑carboxamide pyrazolo-oxazine series.

Regioisomeric Control in PDE4B Inhibitor SAR Studies

For laboratories investigating PDE4B inhibitor SAR, the compound serves as a structurally defined 3‑carboxamide regioisomer that can be used as a negative control or selectivity tool relative to the activity of 2‑carboxamide analogs [2]. Its procurement ensures that SAR conclusions are based on exact chemical structures rather than on extrapolations from commercially available but regioisomerically distinct building blocks.

Fragment-Based Drug Discovery Library Expansion

With a molecular weight of 287.31 g/mol and a calculated lipophilicity (XLogP3) in the 1.8–2.2 range [1], the compound fits within fragment-like chemical space (MW < 300, clogP < 3). Procurement for inclusion in fragment screening libraries enables exploration of the pyrazolo-oxazine scaffold in target-based and phenotypic fragment screens, particularly where 3‑carboxamide substitution and phenoxyethyl side chain diversity are underrepresented.

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